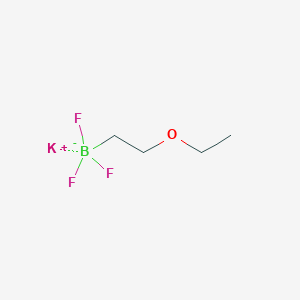
Potassium (2-ethoxyethyl)trifluoroborate
Descripción general
Descripción
Potassium (2-ethoxyethyl)trifluoroborate is a chemical compound with the CAS Number: 1408168-71-7 . It has a molecular weight of 180.02 and its IUPAC name is potassium (2-ethoxyethyl) (trifluoro)borate (1-) . It is a solid substance and is stored in an inert atmosphere, preferably in a freezer, under -20°C .
Synthesis Analysis
The synthesis of Potassium (2-ethoxyethyl)trifluoroborate involves various reactions. For instance, it can be synthesized with bis (di-tert-butyl (4-dimethylaminophenyl)phosphine)dichloropalladium (II) and caesium carbonate in water and toluene at 85℃ for 24 hours in an inert atmosphere . Another method involves a reaction in tetrahydrofuran and water at 20℃ for 2 hours .Molecular Structure Analysis
The InChI Code for Potassium (2-ethoxyethyl)trifluoroborate is 1S/C4H9BF3O.K/c1-2-9-4-3-5 (6,7)8;/h2-4H2,1H3;/q-1;+1 . The InChI key is IOERVDPVYBBKLH-UHFFFAOYSA-N .Chemical Reactions Analysis
Potassium trifluoroborates, including Potassium (2-ethoxyethyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Physical And Chemical Properties Analysis
Potassium (2-ethoxyethyl)trifluoroborate is a solid substance . It is stored in an inert atmosphere, preferably in a freezer, under -20°C . It has a molecular weight of 180.02 . Its IUPAC name is potassium (2-ethoxyethyl) (trifluoro)borate (1-) and its InChI Code is 1S/C4H9BF3O.K/c1-2-9-4-3-5 (6,7)8;/h2-4H2,1H3;/q-1;+1 .Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
Potassium trifluoroborates, including Potassium (2-ethoxyethyl)trifluoroborate, are a special class of organoboron reagents that are used in Suzuki–Miyaura-type reactions . They offer several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Epoxidation of C=C Bonds
The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This makes Potassium (2-ethoxyethyl)trifluoroborate a valuable reagent in organic synthesis.
C–C Bond Forming Reactions
Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . This makes them a key component in the synthesis of complex organic molecules.
Stability under Oxidative Conditions
Potassium trifluoroborates are remarkably compliant with strong oxidative conditions . This property makes them suitable for reactions that require such conditions.
Air and Moisture Stability
Unlike many other organoboron reagents, Potassium trifluoroborates are air- and moisture-stable . This makes them easier to handle and store, increasing their practicality in a laboratory setting.
Enantioselective Synthesis
Potassium trifluoroborates have been used in the enantioselective synthesis of α-amino esters through the Petasis borono-Mannich multicomponent reaction . This highlights their utility in the synthesis of chiral compounds.
Mecanismo De Acción
Safety and Hazards
Potassium (2-ethoxyethyl)trifluoroborate is classified as a hazardous chemical. It has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the chemical safely.
Direcciones Futuras
Potassium trifluoroborates, including Potassium (2-ethoxyethyl)trifluoroborate, are a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They offer several advantages over the corresponding boronic acids and esters, and their use is expected to expand in the future .
Propiedades
IUPAC Name |
potassium;2-ethoxyethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BF3O.K/c1-2-9-4-3-5(6,7)8;/h2-4H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOERVDPVYBBKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCOCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-ethoxyethyl)trifluoroborate | |
CAS RN |
1408168-71-7 | |
| Record name | potassium (2-ethoxyethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-chloro-N-[(oxan-4-yl)methyl]pyrazin-2-amine](/img/structure/B1468989.png)

![1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1468992.png)



![2-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468997.png)




![3-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1469005.png)